molecular formula C27H22N3O2+ B1229428 2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone

2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone

Cat. No.: B1229428
M. Wt: 420.5 g/mol
InChI Key: QJAKIKKJMJHLET-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone is a member of pyridazines and a ring assembly.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is involved in the synthesis of various derivatives, such as 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, highlighting its role in creating structurally diverse molecules (Soliman & El-Sakka, 2011).
  • In similar research, the synthesis of 3-(4'-hydroxy-3'-methylphenyl)-5-[(substituted) phenyl]-4,5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives shows the adaptability of the compound for generating various pharmacologically active molecules (Yar et al., 2006).

Chemical Properties and Reactions

  • A study on the tautomeric variety and methylation of related pyridazine compounds, including 6-hydroxy-5-methyl-3-pyridazinone, highlights the chemical stability and reactivity of this class of compounds (Katrusiak & Katrusiak, 2004).
  • The creation of 5-hydroxy-3(2H)-pyridazinone derivatives as HCV NS5B polymerase inhibitors demonstrates the compound’s potential in antiviral research, especially for treating hepatitis C (Zhou et al., 2008).

Pharmacological Applications

  • Synthesis of furobenzopyrones and evaluation for antiviral activity against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) indicates its significance in developing new antiviral agents (Pandey et al., 2004).
  • Investigation into 5-hydroxy-3(2H)-pyridazinone derivatives for genotype 1 HCV NS5B polymerase inhibition, focusing on drug metabolism and pharmacokinetics, highlights its potential in creating effective antiviral drugs with improved pharmacological profiles (Sergeeva et al., 2008).

Properties

Molecular Formula

C27H22N3O2+

Molecular Weight

420.5 g/mol

IUPAC Name

3-benzyl-2-hydroxy-1-(4-methylphenyl)-7-phenylpyrimido[1,2-b]pyridazin-1-ium-4-one

InChI

InChI=1S/C27H21N3O2/c1-19-12-14-22(15-13-19)29-25-17-16-24(21-10-6-3-7-11-21)28-30(25)27(32)23(26(29)31)18-20-8-4-2-5-9-20/h2-17H,18H2,1H3/p+1

InChI Key

QJAKIKKJMJHLET-UHFFFAOYSA-O

SMILES

CC1=CC=C(C=C1)[N+]2=C3C=CC(=NN3C(=O)C(=C2O)CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)[N+]2=C3C=CC(=NN3C(=O)C(=C2O)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone
Reactant of Route 2
2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone
Reactant of Route 3
2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone
Reactant of Route 4
2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone
Reactant of Route 5
2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone
Reactant of Route 6
2-Hydroxy-1-(4-methylphenyl)-7-phenyl-3-(phenylmethyl)-4-pyrimido[1,2-b]pyridazin-5-iumone

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